molecular formula C17H26N2O4S B2906772 N-(4-butylphenyl)-2-acetamido-4-methanesulfonylbutanamide CAS No. 1008267-97-7

N-(4-butylphenyl)-2-acetamido-4-methanesulfonylbutanamide

Cat. No.: B2906772
CAS No.: 1008267-97-7
M. Wt: 354.47
InChI Key: SQYZDEYXOKCHDX-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-acetamido-4-methanesulfonylbutanamide is an organic compound with a complex structure It is characterized by the presence of a butylphenyl group, an acetamido group, and a methanesulfonyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-acetamido-4-methanesulfonylbutanamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-butylphenylamine, which is then acylated with acetic anhydride to form N-(4-butylphenyl)acetamide. This intermediate is further reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methanesulfonyl group. Finally, the resulting compound is coupled with a butanamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-acetamido-4-methanesulfonylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methanesulfonyl group, potentially converting it to a thiol group.

    Substitution: The acetamido and methanesulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.

Scientific Research Applications

N-(4-butylphenyl)-2-acetamido-4-methanesulfonylbutanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-acetamido-4-methanesulfonylbutanamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of the target protein, leading to various biological effects. The acetamido group may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2-iodoacetamide
  • N-(4-butylphenyl)-2-thiophenecarboxamide
  • N-(4-butylphenyl)acetamide

Uniqueness

N-(4-butylphenyl)-2-acetamido-4-methanesulfonylbutanamide is unique due to the presence of both acetamido and methanesulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.

Properties

IUPAC Name

2-acetamido-N-(4-butylphenyl)-4-methylsulfonylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-4-5-6-14-7-9-15(10-8-14)19-17(21)16(18-13(2)20)11-12-24(3,22)23/h7-10,16H,4-6,11-12H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYZDEYXOKCHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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